molecular formula C22H24N2O4 B15180928 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate CAS No. 94158-34-6

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate

Cat. No.: B15180928
CAS No.: 94158-34-6
M. Wt: 380.4 g/mol
InChI Key: WYSQBVHSFFNHKM-BTJKTKAUSA-N
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Description

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate is a complex organic compound with a unique chemical structure It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,10,14b-hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate typically involves multiple steps. The process begins with the formation of a suitable precursor, followed by a series of chemical reactions to build the complex structure of the compound. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and yield. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties. These derivatives can be further utilized in different applications.

Scientific Research Applications

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: The compound is used in biochemical studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.

  • Industry: The compound is utilized in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1,2,3,4,10,14b-hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate exerts its effects involves specific molecular targets and pathways. The compound interacts with biological targets, such as enzymes or receptors, to modulate their activity. This interaction leads to various physiological responses, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

1,2,3,4,10,14b-Hexahydro-2-methyldibenzo(c,f)pyrazino(1,2-a)azepine maleate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Dibenzo[c,f]pyrazino[1,2-a]azepine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • 2-Methyl-1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine: A closely related compound with slight structural variations.

Properties

CAS No.

94158-34-6

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

InChI

InChI=1S/C18H20N2.C4H4O4/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WYSQBVHSFFNHKM-BTJKTKAUSA-N

Isomeric SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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